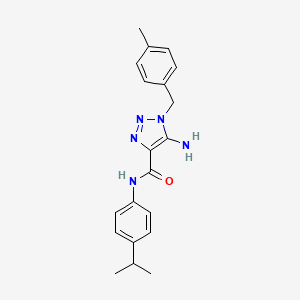
(E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleotides, which are the building blocks of DNA and RNA. The presence of the dimethoxybenzylidene and hydrazinyl groups suggests that this compound may have been synthesized for specific chemical or biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the purine ring system, with the dimethoxybenzylidene and hydrazinyl groups attached at specific positions. The exact structure would depend on the stereochemistry at the carbon-nitrogen double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the presence and position of the functional groups .Aplicaciones Científicas De Investigación
Antiviral Activity
Studies have identified that certain 9H-purine derivatives exhibit antiviral activities. For instance, compounds similar to the specified chemical structure have been synthesized and evaluated for their effectiveness against rhinoviruses. Research shows that these derivatives can significantly inhibit rhinovirus activity, highlighting their potential as antiviral agents. The modification of the purine structure, especially at the 2-substituent, plays a crucial role in enhancing antiviral activity, suggesting a promising avenue for the development of new antiviral drugs (Kelley, Linn, & Selway, 1989).
Structural and Spectral Analysis
The structural and spectral properties of 6-benzylaminopurine derivatives, including those with 3,4-dimethoxybenzyl groups, have been extensively studied. Research involving X-ray diffraction analysis, FT-IR, and Raman spectroscopy, along with quantum chemical calculations, has provided valuable insights into the electronic and geometric configurations of these compounds. These studies contribute to our understanding of how structural variations influence biological activity and offer a foundation for designing more effective therapeutic agents (Čajan & Trávníček, 2011).
Chemotherapeutic Potential
Research on purine, purine nucleosides, and their analogs has underscored their significant potential as anti-cancer agents. The synthesis and evaluation of 9-benzyl-6-aminopurines, derived from 5-amino-1-benzyl-4-cyanoimidazoles, highlight the chemotherapeutic uses of these compounds. Their development and analysis have led to a better understanding of the relationship between molecular structure and anti-tumor activity, pointing to their potential application in cancer treatment (Yahyazadeh, Pourrostam, & Rabiee, 2003; 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-21-10-4-3-9(5-11(10)22-2)6-19-20-14-12-13(16-7-15-12)17-8-18-14/h3-8H,1-2H3,(H2,15,16,17,18,20)/b19-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNSHVQMEJUFAB-KPSZGOFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC=NC3=C2NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

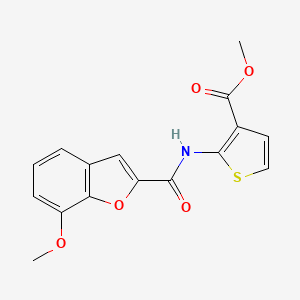
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2680909.png)
![N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2680910.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2680911.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)
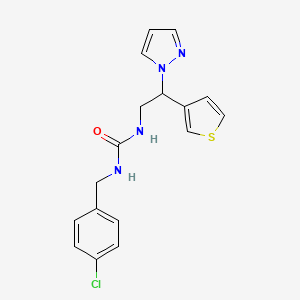
![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate](/img/structure/B2680919.png)
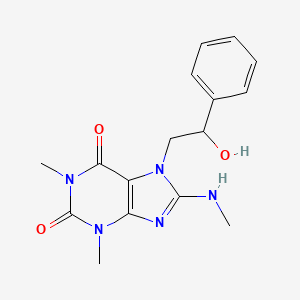
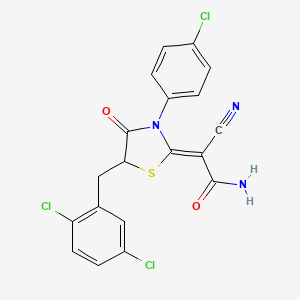

![3-methoxy-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2680925.png)
methanone](/img/structure/B2680928.png)
